Ggdps-IN-1

Geranylgeranyl Diphosphate Synthase Enzyme Inhibition Isoprenoid Biosynthesis

GGDPS-IN-1 (Compound 37) is a structurally validated, nanomolar-potency inhibitor of geranylgeranyl diphosphate synthase (IC50 = 49.4 nM) that demonstrably disrupts protein geranylgeranylation in cellular models. Unlike generic bisphosphonates, this α-amino triazole bisphosphonate offers a defined mechanism of action, making it the optimal molecular probe for dissecting GGDPS-dependent prenylation pathways and establishing causal links between enzyme inhibition and Rab/Rho GTPase dysfunction. When sourcing a GGDPS inhibitor, potency alone is insufficient; compounds with similar IC50 values exhibit divergent cellular outcomes, and minor structural modifications profoundly affect selectivity versus FDPS. Procuring GGDPS-IN-1 ensures access to a literature-validated benchmark compound, enabling reproducible target-validation studies, robust SAR comparisons, and reliable induction of ER stress via disrupted Rab trafficking in multiple myeloma research models.

Molecular Formula C15H28N4O6P2
Molecular Weight 422.35 g/mol
Cat. No. B15135188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGgdps-IN-1
Molecular FormulaC15H28N4O6P2
Molecular Weight422.35 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCN1C=C(N=N1)CC(N)(P(=O)(O)O)P(=O)(O)O)C)C
InChIInChI=1S/C15H28N4O6P2/c1-12(2)6-4-7-13(3)8-5-9-19-11-14(17-18-19)10-15(16,26(20,21)22)27(23,24)25/h6,8,11H,4-5,7,9-10,16H2,1-3H3,(H2,20,21,22)(H2,23,24,25)/b13-8+
InChIKeyRKPZHWPMABLVOR-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GGDPS-IN-1 for Scientific Procurement: A Definitive Evidence-Based Product Guide


GGDPS-IN-1 (also designated Compound 37) is a synthetic small-molecule inhibitor of geranylgeranyl diphosphate synthase (GGDPS), a key enzyme in the isoprenoid biosynthesis pathway [1]. This inhibitor demonstrates an IC50 of 49.4 nM against GGDPS in enzymatic assays and has been shown to disrupt protein geranylgeranylation in myeloma cells . The compound represents a research tool within the broader class of triazole bisphosphonate-based GGDPS inhibitors, a family that has been systematically explored for structure-activity relationships [2].

The Scientific Case Against Generic Substitution: Why Not All GGDPS Inhibitors Are Equivalent


Geranylgeranyl diphosphate synthase (GGDPS) inhibitors encompass a structurally diverse class of compounds, including non-nitrogenous bisphosphonates, triazole bisphosphonates, and ether-based analogs, each with distinct enzyme-binding modes, selectivity profiles, and cellular activities. Studies demonstrate that IC50 values for GGDPS inhibitors can vary dramatically from 45 nM to 690 μM [1]. Critically, compounds with comparable enzyme inhibitory potency often exhibit divergent functional outcomes in cellular models [2]. Even among closely related triazole bisphosphonates, subtle modifications to the isoprenoid tail or α-position can profoundly affect potency, selectivity versus the closely related enzyme farnesyl diphosphate synthase (FDPS), and cellular activity [3]. Consequently, the assumption that any GGDPS inhibitor can substitute for another in a controlled experimental system is not supported by the available structure-activity data and may lead to irreproducible results.

GGDPS-IN-1: A Quantitative Evidence Guide for Scientific Evaluation


Quantifying GGDPS Enzyme Inhibition Potency of GGDPS-IN-1

GGDPS-IN-1 (Compound 37) inhibits geranylgeranyl diphosphate synthase (GGDPS) with an IC50 of 49.4 nM in enzymatic assays [1]. For context, the structurally related triazole bisphosphonate GGDPS inhibitor VSW1198 (a 3:1 mixture of E- and Z-olefin isomers) demonstrates an IC50 of 45 nM [2]. Other triazole bisphosphonate analogs in the literature display a wide range of inhibitory potencies; for example, the neryl derivative 5 has an IC50 of ~380 nM, while its isomeric geranyl derivative 6 is ~40-fold less active with an IC50 of ~17 μM [3].

Geranylgeranyl Diphosphate Synthase Enzyme Inhibition Isoprenoid Biosynthesis

Evaluating GGDPS-IN-1 Selectivity Versus Farnesyl Diphosphate Synthase (FDPS)

While direct, head-to-head selectivity data for GGDPS-IN-1 against FDPS are not publicly available in the primary literature, class-level inference can be drawn from the well-characterized behavior of related triazole bisphosphonate GGDPS inhibitors. The closest analog, VSW1198, exhibits high selectivity for GGDPS (IC50 = 45 nM) over FDPS (IC50 = 28 μM), representing a selectivity window of approximately 620-fold [1]. This high degree of selectivity is a hallmark of the triazole bisphosphonate class, which distinguishes them from nitrogen-containing bisphosphonates (such as zoledronic acid) that primarily target FDPS [2].

Target Selectivity FDPS Off-Target Effects Isoprenoid Biosynthesis

Validating Cellular Activity: GGDPS-IN-1 Disrupts Protein Geranylgeranylation

GGDPS-IN-1 has been functionally validated for its ability to disrupt protein geranylgeranylation in myeloma cells, confirming that its enzymatic inhibition of GGDPS translates to a measurable cellular effect [1]. This functional endpoint is a direct consequence of reduced cellular geranylgeranyl diphosphate levels and serves as a key pharmacodynamic marker for GGDPS inhibition [2]. As a benchmark, the analog VSW1198 disrupts protein geranylgeranylation in cells at concentrations as low as 50 nM and induces cytotoxicity with an EC50 of 0.19 μM in RPMI-8226 myeloma cells .

Cellular Pharmacology Protein Geranylgeranylation Myeloma Rab GTPase

Defined Research and Industrial Application Scenarios for GGDPS-IN-1


Target Validation in Protein Prenylation and Small GTPase Signaling Pathways

GGDPS-IN-1 is optimally deployed in target validation studies aimed at establishing the specific role of GGDPS in regulating protein prenylation pathways. The compound's validated nanomolar enzymatic potency (IC50 = 49.4 nM) and demonstrated cellular activity in disrupting protein geranylgeranylation make it a precise molecular probe for dissecting the GGDPS-dependent arm of the isoprenoid biosynthesis pathway. This is particularly relevant for studies involving small GTPases (e.g., Rab and Rho family proteins) whose membrane localization and function are contingent on geranylgeranyl modification. By employing GGDPS-IN-1 alongside appropriate controls, researchers can directly link GGDPS inhibition to downstream alterations in GTPase localization and activity, thereby establishing causal relationships between GGDPS activity and specific cellular phenotypes [1][2].

Mechanistic Studies of Endoplasmic Reticulum Stress and the Unfolded Protein Response in Multiple Myeloma

Research has established that GGDPS inhibition disrupts Rab-mediated monoclonal protein trafficking, leading to endoplasmic reticulum (ER) stress and the induction of the unfolded protein response (UPR) pathway in multiple myeloma cells. GGDPS-IN-1, with its demonstrated ability to disrupt protein geranylgeranylation in myeloma cells, is directly applicable to mechanistic studies investigating this link. The compound can be used to induce a state of GGDPS-dependent ER stress, allowing researchers to study the temporal dynamics of UPR activation, the downstream apoptotic signaling cascades, and the potential for therapeutic synergy with proteasome inhibitors or other ER stress-inducing agents. This scenario leverages the compound's specific mechanism of action to probe a well-defined, disease-relevant biological pathway [2][3].

Comparative Pharmacology and Structure-Activity Relationship (SAR) Studies of GGDPS Inhibitors

GGDPS-IN-1 serves as a valuable benchmark compound for comparative pharmacology and SAR studies within the triazole bisphosphonate inhibitor class. Given the availability of quantitative data for structurally related analogs, GGDPS-IN-1 can be used as a reference point to assess how specific structural modifications (e.g., changes to the isoprenoid tail, α-position substitutions, or olefin geometry) impact enzymatic potency, cellular activity, and selectivity. By comparing the performance of newly synthesized analogs directly to GGDPS-IN-1 in parallel assays, researchers can generate robust, quantitative SAR data to guide the rational design of next-generation GGDPS inhibitors with optimized pharmacological properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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